4-amino-3-methoxy-N-(4-methoxyphenyl)benzamide
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Overview
Description
4-amino-3-methoxy-N-(4-methoxyphenyl)benzamide is an organic compound with the molecular formula C15H16N2O3 It is a benzamide derivative, characterized by the presence of amino and methoxy groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-3-methoxy-N-(4-methoxyphenyl)benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method reported involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.
Industrial Production Methods
Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. The process may include the use of acid binding agents like triethylamine to prevent protonation of the raw materials . The reaction conditions are optimized to ensure high efficiency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-methoxy-N-(4-methoxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures and solvents to optimize the reaction yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
4-amino-3-methoxy-N-(4-methoxyphenyl)benzamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Mechanism of Action
The mechanism of action of 4-amino-3-methoxy-N-(4-methoxyphenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and interact with enzymes or receptors, influencing biological processes. The exact pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-amino-4-methoxybenzamide: Similar in structure but lacks the additional methoxy group on the phenyl ring.
N-(4-methoxyphenyl)benzamide: Lacks the amino group, affecting its reactivity and applications.
Uniqueness
4-amino-3-methoxy-N-(4-methoxyphenyl)benzamide is unique due to the presence of both amino and methoxy groups, which enhance its reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions and its diverse applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C15H16N2O3 |
---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
4-amino-3-methoxy-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C15H16N2O3/c1-19-12-6-4-11(5-7-12)17-15(18)10-3-8-13(16)14(9-10)20-2/h3-9H,16H2,1-2H3,(H,17,18) |
InChI Key |
FYPAKTKCOKZHOG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)N)OC |
Origin of Product |
United States |
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